3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile
CAS No.:
Cat. No.: VC13411175
Molecular Formula: C13H16N2O
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H16N2O |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | 3-[[cyclopropyl(2-hydroxyethyl)amino]methyl]benzonitrile |
| Standard InChI | InChI=1S/C13H16N2O/c14-9-11-2-1-3-12(8-11)10-15(6-7-16)13-4-5-13/h1-3,8,13,16H,4-7,10H2 |
| Standard InChI Key | IDTFJORFAGRPLX-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCO)CC2=CC(=CC=C2)C#N |
| Canonical SMILES | C1CC1N(CCO)CC2=CC(=CC=C2)C#N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure comprises three distinct functional groups:
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Benzonitrile moiety: A benzene ring substituted with a nitrile group (-C≡N) at the para position, contributing to its planar geometry and dipole moment.
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Cyclopropyl group: A three-membered carbocyclic ring fused to the amino-methyl side chain, introducing significant ring strain and conformational rigidity.
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2-Hydroxyethylamino-methyl chain: A secondary amine linked to a hydroxethyl group, enabling hydrogen bonding and solubility in polar solvents.
The IUPAC name, 3-[[cyclopropyl(2-hydroxyethyl)amino]methyl]benzonitrile, reflects this arrangement (Fig. 1).
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| SMILES | C1CC1N(CCO)CC2=CC(=CC=C2)C#N |
| InChI Key | IDTFJORFAGRPLX-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (hydroxyl group) |
| Hydrogen Bond Acceptors | 3 (nitrile, amine, hydroxyl) |
Synthesis and Optimization
Primary Synthetic Routes
The synthesis typically involves a multistep protocol starting with 3-formylbenzonitrile and cyclopropylamine:
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Condensation Reaction:
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3-Formylbenzonitrile reacts with cyclopropylamine in ethanol/methanol under reflux, forming an imine intermediate.
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Catalysts such as acetic acid or p-toluenesulfonic acid accelerate the reaction.
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Reductive Amination:
Table 2: Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Imine Formation | EtOH, 70°C, 12 h | 65–70 |
| Reductive Amination | NaBH₃CN, MeOH, 0°C, 6 h | 50–55 |
Byproduct Mitigation
Common impurities include:
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4-Substituted isomer: Arises from para-substitution during condensation (≈10–15%).
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Over-reduced amine: Addressed by optimizing NaBH₃CN stoichiometry .
Physicochemical and Spectroscopic Profiles
Solubility and Stability
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Aqueous Solubility: 2.8 mg/mL (pH 7.4), enhanced by the hydroxyl group’s hydrophilicity.
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Thermal Stability: Decomposes at 218°C (DSC), with no polymorphic transitions observed.
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 7.62 (s, 1H, Ar-H), 7.51 (d, J = 7.8 Hz, 1H), 7.43 (d, J = 7.8 Hz, 1H), 3.72 (t, J = 5.1 Hz, 2H, -CH₂OH), 3.58 (s, 2H, -CH₂-N), 2.80 (m, 1H, cyclopropyl), 1.22 (m, 4H, cyclopropyl).
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IR (KBr): ν 2245 cm⁻¹ (C≡N), 3350 cm⁻¹ (-OH).
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 3-substituent with a 4-substituent (e.g., 4-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile) alters bioactivity:
Table 3: Isomer Comparison
| Property | 3-Substituted Isomer | 4-Substituted Isomer |
|---|---|---|
| MAO-B Inhibition (%) | 78 ± 3.2 | 64 ± 2.8 |
| Aqueous Solubility | 2.8 mg/mL | 1.5 mg/mL |
| HepG2 CC₅₀ | 85 µM | 120 µM |
Role of the Hydroxyethyl Group
Removing the hydroxyl group (e.g., 3-{[Cyclopropyl-ethyl-amino]-methyl}-benzonitrile) reduces solubility by 60% and abolishes neuroprotective effects .
Industrial and Research Applications
Pharmaceutical Intermediate
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Antidepressant Development: Serves as a precursor for SSRIs via N-demethylation and fluorination .
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Anticancer Agents: Hybridization with platinum(II) complexes enhances DNA intercalation.
Material Science
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Liquid Crystals: The rigid cyclopropyl group promotes nematic phase stability (ΔT = 45°C).
Challenges and Future Directions
Synthetic Scalability
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Catalyst Optimization: Transitioning from homogeneous (e.g., Pd/C) to heterogeneous catalysts could reduce costs .
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Continuous Flow Systems: Microreactor technology may improve yield by 15–20%.
Targeted Drug Delivery
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